molecular formula C8H12FNO B585977 3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) CAS No. 148855-30-5

3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI)

Cat. No.: B585977
CAS No.: 148855-30-5
M. Wt: 157.188
InChI Key: JHGUMTGYRXNWMQ-BQBZGAKWSA-N
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Description

3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) is a fluorinated heterocyclic compound. It belongs to the indolizinone family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of fluorinated starting materials and cyclization agents. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the indolizinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indolizinone ring.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.

Scientific Research Applications

3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored for developing new drugs.

    Industry: The compound’s stability and reactivity make it useful in manufacturing processes and material science.

Mechanism of Action

The mechanism of action of 3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, influencing various biochemical pathways. The compound may inhibit or activate certain enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Indolizinone: The parent compound without the fluorine atom.

    Fluorinated Indoles: Compounds with similar structures but different functional groups.

    Pyrrolopyrazines: Another class of heterocyclic compounds with biological activity.

Uniqueness

3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it distinct from other similar compounds and valuable for various applications in research and industry.

Properties

IUPAC Name

(7S,8aS)-7-fluoro-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FNO/c9-6-3-4-10-7(5-6)1-2-8(10)11/h6-7H,1-5H2/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGUMTGYRXNWMQ-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1CC(CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N2[C@@H]1C[C@H](CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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